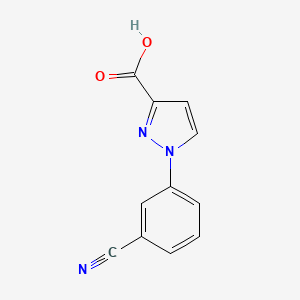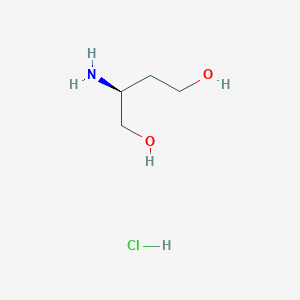
3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine
概要
説明
3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It has a molecular weight of 243.98 . This compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine, has been a subject of research in the agrochemical and pharmaceutical industries . The first-generation manufacturing process of a key intermediate in the synthesis of this compound involved tedious protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine are complex and involve several steps. For instance, the synthesis of this compound from 2,6-dichloro-4-methylnicotinic acid involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of 1.4623 and a density of 1.7961 g/mL at 25 °C . The compound’s SMILES string is Fc1nc(ccc1Br)C(F)(F)F .科学的研究の応用
Pharmaceutical Intermediates
It is used in the preparation of heteroaromatic amide derivatives for inhibiting Nav1.7, which is significant in pain signaling pathways .
Agrochemical Synthesis
The compound serves as a key intermediate in the synthesis of agrochemicals like fluazifop, which is used for crop protection .
Pest Control
Due to its fluorine and pyridine structure, it exhibits superior pest control properties compared to traditional phenyl-containing insecticides .
作用機序
Target of Action
The primary target of 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is the respiratory system . This compound is classified as an acute toxic and can cause chronic effects .
Mode of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the protection of crops from pests . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It’s known that tfmp derivatives have been used in the development of various agrochemicals and pharmaceuticals . The specific effects of this compound likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. For instance, it’s recommended that this compound be stored in a dry, cool, and well-ventilated place . Moreover, it’s known that the biological activity of pyridine heterocyclic compounds, such as this one, can be several times that of the original compounds when fluorine is added, meeting increasingly stringent environmental requirements .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDGFSBFWDTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227502-92-2 | |
| Record name | 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



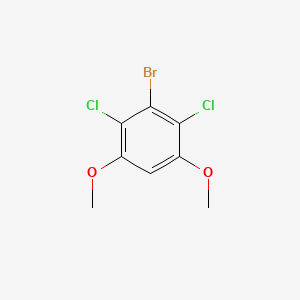
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
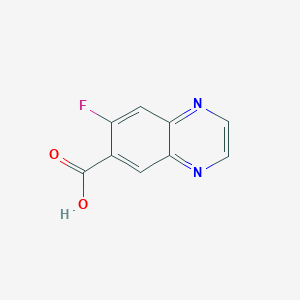
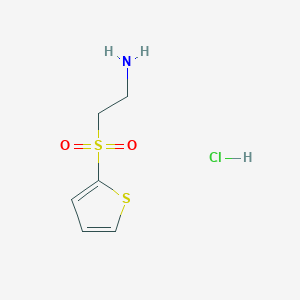
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
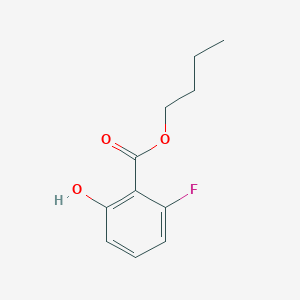
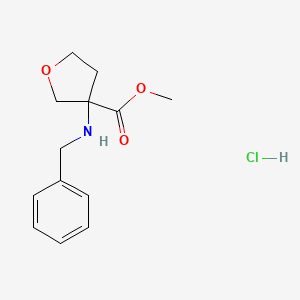
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)

